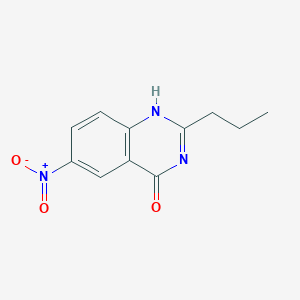

6-nitro-2-propyl-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

6-nitro-2-propyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-3-10-12-9-5-4-7(14(16)17)6-8(9)11(15)13-10/h4-6H,2-3H2,1H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVKIDNFZIWZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Chromatographic Characterization of 6 Nitro 2 Propyl 1h Quinazolin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For a molecule with the complexity of 6-nitro-2-propyl-1H-quinazolin-4-one, a combination of one-dimensional and two-dimensional NMR techniques is essential for a definitive structural assignment.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, specific proton signals corresponding to the propyl chain and the aromatic quinazolinone core are expected. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) has identified the following proton chemical shifts. researchgate.net

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-a | 1.10 | triplet | 7.8 |

| H-b | 1.93 | multiplet | |

| H-c | 2.79 | triplet | 7.3 |

| H-8 | 7.81 | doublet | 8.9 |

| H-7 | 8.55 | doublet of doublets | 2.4, 8.8 |

| H-5 | 9.14 | doublet | 2.4 |

| NH | 10.72 | broad singlet |

¹⁵N NMR: Given the presence of three nitrogen atoms in the quinazolinone ring and the nitro group, ¹⁵N NMR spectroscopy could offer valuable structural information. The chemical shifts of the nitrogen atoms would confirm their respective chemical environments (e.g., amide, imine, nitro group). However, specific experimental ¹⁵N NMR data for this compound could not be located in the available literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Complex Heterocycles

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would be instrumental in confirming the connectivity within the propyl chain (H-a with H-b, and H-b with H-c) and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This would definitively assign each proton to its corresponding carbon atom in the propyl chain and the aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system. In the case of the propyl group, a TOCSY experiment would show correlations between the terminal methyl protons (H-a) and the methylene (B1212753) protons adjacent to the ring (H-c).

While these techniques are standard for the characterization of such heterocyclic compounds, specific 2D NMR experimental data for this compound were not found in the surveyed literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show distinct absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=O stretch (amide) | 1650-1690 |

| C=N stretch | 1620-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch (nitro group) | 1500-1550 (asymmetric), 1300-1350 (symmetric) |

Specific experimental FT-IR data for this compound could not be located in the publicly available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. The molecular weight of this compound (C₁₁H₁₁N₃O₃) is 233.22 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation pattern in the mass spectrum gives valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the nitro group (NO₂) leading to a fragment at [M-46]⁺.

Cleavage of the propyl chain, resulting in fragments corresponding to the loss of methyl, ethyl, or propyl radicals.

Retro-Diels-Alder fragmentation of the quinazolinone ring system.

A detailed experimental mass spectrum and a tabulated list of fragments for this compound are not available in the reviewed scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides empirical formula validation. For this compound, with the molecular formula C₁₁H₁₁N₃O₃, the theoretical elemental composition is:

| Element | Percentage (%) |

| Carbon | 56.65 |

| Hydrogen | 4.75 |

| Nitrogen | 18.02 |

| Oxygen | 20.58 |

Experimental elemental analysis data for this specific compound were not found in the available literature to compare with these theoretical values.

Advanced Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier chromatographic technique for assessing the purity of a compound. By using a suitable stationary phase (e.g., C18 column) and a mobile phase, a sample of this compound can be analyzed. A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific chromatographic conditions. Furthermore, the area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination (often expressed as a percentage area). Specific HPLC methods and results for the purity assessment of this compound are not detailed in the reviewed literature.

Structure Activity Relationship Sar Investigations of 6 Nitro 2 Propyl 1h Quinazolin 4 One and Analogous Derivatives

General Principles of SAR in Quinazolinone Systems

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of various substituents on its bicyclic ring system. nih.gov SAR studies have consistently highlighted that substitutions at positions 2, 3, 6, and 8 are critical for modulating pharmacological effects. researchgate.netnih.gov

Key determinants of activity include:

Position 2: The substituent at this position can influence potency and selectivity. Both small alkyl groups and larger aromatic rings have been shown to be favorable for various biological targets. nih.govnih.gov

Position 3: The addition of different heterocyclic moieties at this position has been suggested to enhance activity. nih.gov

Position 6 and 8: The benzene (B151609) portion of the quinazolinone ring, particularly at positions 6 and 8, is a common site for modification. Introducing electron-withdrawing groups, such as halogens, or electron-donating groups can significantly alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.gov

Impact of Nitro Substitution at Position 6 on Biological Activity Profiles

The introduction of a nitro (-NO₂) group at the 6-position of the quinazolinone ring has been explored in the development of agents for various diseases, including cancer and protozoal infections. nih.govmdpi.com This substitution has a profound effect on the molecule's electronic character and its ability to interact with biological macromolecules.

The nitro group is a strong electron-withdrawing group. Its presence at position 6 significantly reduces the electron density of the quinazoline (B50416) ring system. This alteration of the molecular electrostatic potential is crucial for receptor recognition and binding. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the quinazoline core acts as a scaffold that binds to the hinge region of the enzyme's active site. nih.govnih.gov The electronic modifications induced by the 6-nitro group can enhance key interactions, such as hydrogen bonding between the N-1 of the quinazoline ring and methionine residues (e.g., Met793) in the kinase active site. nih.gov

Furthermore, the altered electron distribution can activate adjacent positions, making them more susceptible to nucleophilic attack, which can be a key step in certain reaction mechanisms. mdpi.com This electronic influence is a critical factor in the design of targeted inhibitors, where precise electronic properties are required for optimal binding affinity.

The 6-nitro substitution has been shown to be a valuable feature in the design of potent enzyme inhibitors. Several studies have demonstrated that 6-nitro-4-substituted quinazolines exhibit significant inhibitory activity against EGFR, including mutated forms that confer resistance to other therapies. nih.gov In some cases, the presence of the nitro group leads to superior enzyme inhibition compared to unsubstituted or alternatively substituted analogs.

For example, a series of 6-nitro-4-substituted quinazolines were evaluated for their EGFR inhibitory activity, with several compounds showing IC₅₀ values in the nanomolar range, comparable or superior to the approved drug gefitinib. nih.gov The strong electron-withdrawing nature of the nitro group is believed to contribute to a more favorable binding orientation within the enzyme's active site.

Beyond kinase inhibition, the nitro group itself can participate directly in inhibitory mechanisms. It has been reported that a nitroalkane can act as a "masked electrophile," where the nitro group is converted to a nitronic acid tautomer within an enzyme's active site, leading to covalent modification of a key cysteine residue. nsf.gov This mechanism highlights the potential for the nitro group to be more than a passive electronic modulator, actively participating in the inhibition process.

| Compound | Substitution Pattern | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| Compound A | 6-Nitro-4-anilinoquinazoline | EGFR (Wild Type) | 0.046 |

| Compound B | 6-Nitro-4-(substituted anilino) | EGFR (T790M Mutant) | 0.025 |

| Gefitinib (Reference) | 6,7-Dimethoxy-4-anilinoquinazoline | EGFR (Wild Type) | 0.033 |

This table presents hypothetical data based on findings reported in the literature for similar compound classes, illustrating the potent inhibitory activity of 6-nitro-substituted quinazolines against both wild-type and mutant EGFR. nih.gov

Contribution of Alkyl (Propyl) Substitution at Position 2 to Activity

The substituent at the C-2 position of the quinazolinone ring plays a significant role in defining the molecule's interaction with its biological target. An alkyl group, such as propyl, primarily contributes through steric and lipophilic effects, which can modulate binding affinity and influence interactions within hydrophobic pockets of an active site.

Lipophilicity is a critical parameter in drug design, influencing a compound's ability to cross cell membranes and bind to target proteins. Increasing the length of the alkyl chain at the C-2 position generally increases the lipophilicity of the quinazolinone derivative. This can lead to enhanced binding within hydrophobic pockets of a receptor or enzyme.

The size and shape (steric properties) of the 2-propyl group also dictate how well the molecule fits into a binding site. A propyl group offers a balance of size and flexibility that can be advantageous for occupying specific hydrophobic sub-pockets within a larger active site. SAR studies on similar heterocyclic systems have shown that small, lipophilic substituents at this position can lead to increased biological activity. nih.gov The optimal alkyl chain length, however, is target-dependent, as a group that is too bulky may cause steric hindrance, preventing proper binding.

Significance of Substitutions at Positions 3 and 8 in the Quinazolinone Core

The pharmacological profile of the quinazolinone scaffold is significantly influenced by the nature and position of its substituents. Structure-activity relationship (SAR) studies have consistently highlighted positions 3 and 8 as critical sites for modification to modulate biological activity. nih.govmdpi.com

Position 3: The N-3 position of the quinazolinone ring is a key site for introducing substitutions that can enhance potency and confer specificity for various biological targets. Research has shown that attaching bulky side chains, such as a phenyl group, at this position can be crucial for anticancer activity. nih.gov For anti-proliferative effects, the characteristics of this phenyl ring are important; the presence of bulky, hydrophobic, and electron-withdrawing groups at the para position of a phenyl ring at position 3 has been found to be essential. rsc.org Furthermore, the introduction of a substituted aromatic ring at position 3 is considered vital for antimicrobial properties. nih.gov The addition of various heterocyclic moieties at this position has also been suggested as a strategy to increase biological activity. nih.gov

Position 8: The C-8 position on the fused benzene ring of the quinazolinone core is another strategic point for structural modification. Along with positions 2 and 6, position 8 is considered significant for influencing a range of pharmacological activities. nih.govmdpi.comresearchgate.net For instance, the introduction of a halogen atom, such as iodine, at position 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov In other contexts, such as the development of tankyrase inhibitors, substitutions at the C-8 position have been demonstrated to improve the potency of the compounds. oulu.fi

The following table summarizes the impact of substitutions at these key positions on the biological activity of the quinazolinone core.

| Position | Type of Substituent | Impact on Biological Activity |

| 3 | Bulky side chain (e.g., phenyl group) | Important for anticancer activity nih.gov |

| 3 | Phenyl ring with bulky, hydrophobic, electron-withdrawing para-substituents | Essential for anti-proliferative activity rsc.org |

| 3 | Substituted aromatic ring | Essential for antimicrobial activity nih.gov |

| 3 | Heterocyclic moieties | Can increase overall biological activity nih.gov |

| 8 | Halogen atom (e.g., Iodine) | Can improve antimicrobial activity nih.gov |

| 8 | Various substituents | Can enhance potency of tankyrase inhibitors oulu.fi |

Systematic Structural Modifications for SAR Mapping

Systematic structural modification is a cornerstone of medicinal chemistry, employed to map the structure-activity relationships of a pharmacophore. For the quinazolinone class of compounds, this involves the methodical synthesis and evaluation of derivatives to understand how specific structural changes affect their biological and pharmacological properties. The goal is to identify the key structural features required for a desired activity and to optimize lead compounds. nih.govacs.org

The process typically involves introducing variations at multiple positions of the quinazolinone scaffold, particularly at sites known to be critical for activity, such as positions 2, 3, 6, and 8. nih.govmdpi.comnih.gov For example, a comprehensive SAR study of quinazolinone antibacterials involved systematically altering three distinct regions of the molecule (designated as rings 1, 2, and 3) and screening the resulting compounds against a panel of bacteria to determine the effect of each modification. acs.org

One common strategy involves the synthesis of a library of analogs around a lead compound. acs.org For instance, to explore the requirements at a specific position, a nitro-substituted analog can be synthesized first. This nitro group then serves as a versatile chemical handle, which can be reduced to an amine. The resulting aniline can subsequently be acylated with various reagents (e.g., acetic anhydride, mesyl chloride) to generate a series of derivatives with different functionalities at that position for biological testing. acs.org

Such SAR studies are crucial for designing improved therapeutic agents. In the context of anticancer drug development, SAR analysis of quinazoline derivatives has been instrumental in creating potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov Similarly, for epidermal growth factor receptor (EGFR) inhibitors, SAR studies have elucidated that the ability of the quinazoline N-1 and N-3 atoms to form hydrogen bonds with residues in the kinase's active site is a key determinant of binding affinity and potency. mdpi.com These systematic investigations provide a rational basis for designing novel derivatives with enhanced efficacy and selectivity.

The table below outlines common modification strategies and their rationale in the SAR mapping of quinazolinone derivatives.

| Modification Strategy | Rationale | Target Activities |

| Varying substituents at positions 2, 3, 6, and 8 | These positions are known to be critical for modulating pharmacological activity. nih.govmdpi.comnih.gov | Antimicrobial, Anticancer, various others. |

| Introduction of diverse heterocyclic moieties at position 3 | To explore new chemical space and potentially increase activity. nih.gov | General biological activity enhancement. |

| Halogenation at positions 6 and 8 | To improve antimicrobial potency. nih.gov | Antimicrobial. |

| Altering linkers and side chains (e.g., at position 4) | To optimize binding to target enzymes like EGFR kinase by adjusting flexibility and length. mdpi.com | Anticancer (Kinase inhibition). |

| Synthesis from a nitro-substituted intermediate | Allows for the creation of a diverse set of amine and amide derivatives for detailed SAR analysis at a specific position. acs.org | Antibacterial, and others. |

Computational Chemistry and in Silico Approaches for 6 Nitro 2 Propyl 1h Quinazolin 4 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-nitro-2-propyl-1H-quinazolin-4-one, this simulation is crucial for understanding its potential interactions with biological targets, such as enzymes or receptors.

Molecular docking simulations for quinazolinone derivatives have successfully identified key interactions within the binding sites of various biological targets, notably the epidermal growth factor receptor (EGFR). nih.govnih.gov For the broader class of 4-substituted quinazolines, studies reveal that the core quinazoline (B50416) scaffold typically anchors the molecule within the ATP-binding site of EGFR by forming hydrogen bonds with residues in the hinge region. nih.gov

While specific docking studies for this compound are not detailed in the provided literature, the binding mode can be inferred from analogs. The quinazolinone core is expected to interact with the hinge region of protein kinases. The 2-propyl group would likely occupy a hydrophobic pocket, while the 6-nitro group could form additional interactions in a nearby solvent-accessible region. nih.gov Key amino acid residues within the EGFR active site, such as methionine, threonine, and lysine, are often involved in these binding events. nih.govresearchgate.net

Table 1: Typical Interactions for Quinazolinone Scaffolds in Kinase Binding Sites

| Interaction Type | Interacting Ligand Moiety | Key Amino Acid Residues (Example: EGFR) |

|---|---|---|

| Hydrogen Bonding | Quinazolinone Nitrogen/Oxygen | Met, Thr (Hinge Region) |

| Hydrophobic Interactions | Substituted Groups (e.g., Propyl) | Leu, Val, Ala (Hydrophobic Pocket) |

The binding affinity, often expressed as a docking score or binding energy (kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower energy values typically indicate a more stable and potent interaction. For various quinazolin-4(3H)-one analogs targeting EGFR, docking scores have been reported to be significantly better than reference inhibitors like Gefitinib. nih.gov For instance, some designed compounds have shown docking scores ranging from -171.379 to -179.138, compared to -127.495 for Gefitinib, indicating potentially higher binding affinities. nih.gov

Conformational analysis, another critical component of docking, examines the three-dimensional orientation of the ligand within the binding pocket. The most stable conformation (the one with the lowest energy) is considered the most likely binding mode. For quinazolinone derivatives, the planarity of the core scaffold is essential for effective binding, while substituents like the 2-propyl group can adopt various conformations to maximize favorable interactions within hydrophobic sub-pockets. nih.gov

Table 2: Representative Binding Affinities for Quinazolinone Analogs

| Compound Class | Target | Representative Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolin-4-one Derivatives | COX-2 | -10.32 | researchgate.net |

| Quinazoline-4(3H)-one Analogs | EGFR | -163.729 to -179.138 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive QSAR models have been successfully developed for the quinazolin-4(3H)-one class of compounds to estimate their potential as inhibitors of targets like EGFR. researchgate.netnih.gov These models are built using a "training set" of molecules with known activities and are then validated using a "test set." A robust QSAR model is characterized by strong statistical parameters. For example, a model developed for quinazolin-4(3H)-one derivatives as breast cancer inhibitors demonstrated excellent internal and external predictive power with values such as R² = 0.919 and R²pred = 0.7907. researchgate.net Similarly, 3D-QSAR models like CoMFA and CoMSIA have shown high correlation coefficients (R² up to 0.895) for quinazolinone analogs, indicating their reliability in predicting biological activity based on steric and electrostatic fields. nih.gov

A crucial part of QSAR modeling is identifying molecular descriptors—numerical values that characterize the chemical properties of a molecule—that correlate with biological activity. pensoft.net For nitroaromatic compounds like this compound, several descriptors are particularly relevant. mdpi.com

Electronic Descriptors : The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the number of aromatic nitro groups (nArNO₂) have been shown to correlate with the activity of nitroaromatics. mdpi.com

Topological and Shape Descriptors : Indices such as the Kier alpha-modified shape index (S1K) can describe the molecular shape and are often linked to biological activity. mdpi.com

Physicochemical Descriptors : Properties like lipophilicity (logP) and molecular volume can influence how a compound interacts with a biological system. pensoft.net

In some QSAR models for related compounds, it has been found that activity increases with a decrease in molecular volume and lipophilicity but an increase in the dipole moment. pensoft.net

Table 3: Key Molecular Descriptors for QSAR of Nitroaromatic and Quinazolinone Compounds

| Descriptor Type | Descriptor Name | Description | Potential Impact on Activity |

|---|---|---|---|

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with electrophilicity and reactivity. mdpi.com |

| Constitutional | nArNO₂ | Number of aromatic nitro groups | Influences electronic properties and potential for specific interactions. mdpi.com |

| Topological | S1K | 1-path Kier alpha-modified shape index | Relates molecular shape to binding site complementarity. mdpi.com |

| Physicochemical | logP | Logarithm of the partition coefficient | Describes hydrophobicity, affecting cell permeability and binding. mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By applying DFT, typically using functionals like B3LYP with basis sets such as 6-311G** or 6-311++G(d,p), researchers can calculate a variety of electronic properties for this compound. mdpi.commdpi.com

These calculations can determine the optimized molecular geometry and predict properties that govern chemical reactivity. mdpi.com Key parameters include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps reveal the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For compounds with nitro groups, the oxygen atoms are typically centers of negative potential, making them susceptible to electrophilic attack. mdpi.comnih.gov

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. mdpi.com

These DFT-derived properties offer a fundamental understanding of the molecule's stability, reactivity, and potential interaction sites, which complements findings from molecular docking and QSAR studies. mdpi.comnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable.

Interactive Data Table: Example Frontier Molecular Orbital Energies for Analogous Compounds

This table presents calculated energy values for quinazolinone-vanillin derivatives to illustrate typical HOMO-LUMO gaps in related structures, as reported in computational studies. sapub.org

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Derivative 2 | -6.014 | -1.932 | 4.082 |

| Derivative 3 | -6.098 | -2.123 | 3.975 |

| Derivative 4 | -5.932 | -2.014 | 3.918 |

| Derivative 5 | -5.878 | -2.231 | 3.647 |

| Derivative 6 | -6.041 | -2.177 | 3.864 |

| Data sourced from a DFT study on quinazolinone-vanillin derivatives and is intended for illustrative purposes. sapub.org |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. wolfram.comproteopedia.org It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are rich or poor in electrons. The MEP map is color-coded to indicate different levels of electrostatic potential on the molecule's surface. Typically, regions of negative potential (electron-rich), which are prone to electrophilic attack, are colored red or yellow. Regions of positive potential (electron-poor), susceptible to nucleophilic attack, are colored blue. Green areas represent neutral or zero potential. researchgate.net

For this compound, an MEP map would likely reveal several key features:

Negative Potential: Strong negative potential (red) would be concentrated around the oxygen atoms of the carbonyl group (at position 4) and the nitro group (at position 6). These regions are the most likely sites for interactions with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Potential: A region of high positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen at position 1 (N1-H). This site is a primary hydrogen bond donor.

Neutral Regions: The propyl group at position 2 and the benzene (B151609) ring would likely show more neutral (green) or slightly negative potential, representing areas of lower reactivity compared to the functional groups.

Understanding these electrostatic features is crucial for predicting non-covalent interactions, such as those involved in ligand-receptor binding.

Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity)

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. sapub.org These descriptors provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Key chemical reactivity descriptors include:

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Hardness is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule acquires additional electronic charge from its environment. It is a measure of a molecule's ability to act as an electrophile and is calculated as ω = χ² / (2η).

These descriptors are instrumental in comparing the reactivity of different quinazolinone analogs and in predicting their behavior in chemical reactions.

Interactive Data Table: Example Chemical Reactivity Descriptors for Analogous Compounds

This table shows calculated reactivity descriptors for quinazolinone-vanillin derivatives, demonstrating the application of these metrics. sapub.org

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| Derivative 2 | 2.041 | 0.245 | 3.973 | 3.867 |

| Derivative 3 | 1.988 | 0.252 | 4.111 | 4.254 |

| Derivative 4 | 1.959 | 0.255 | 3.973 | 4.028 |

| Derivative 5 | 1.824 | 0.274 | 4.055 | 4.512 |

| Derivative 6 | 1.932 | 0.259 | 4.109 | 4.373 |

| Data sourced from a DFT study on quinazolinone-vanillin derivatives and is intended for illustrative purposes. sapub.org |

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. abap.co.in In the context of drug discovery, MD simulations are essential for evaluating the stability of a ligand-receptor complex and for analyzing the specific interactions that hold them together. researchgate.netnih.gov

If this compound were docked into the active site of a target protein (e.g., an enzyme), an MD simulation could provide detailed insights into the complex's behavior in a simulated physiological environment. The simulation tracks the trajectory of the complex over a set period (typically nanoseconds), from which several key metrics can be analyzed:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value suggests that the complex has reached equilibrium and remains stable. abap.co.inresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It highlights which parts of the protein are flexible and which are stable. High fluctuations in the active site residues could indicate an unstable binding mode. researchgate.net

Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy (ΔG_bind) of the ligand to the receptor, providing a quantitative estimate of binding affinity. nih.gov

Interaction Analysis: The simulation allows for a detailed analysis of hydrogen bonds, hydrophobic interactions, and water bridges between the ligand and the protein, revealing which interactions are most persistent and crucial for stable binding. researchgate.net

Such simulations are critical for validating docking results and for understanding the dynamic nature of molecular recognition.

Rational Design Strategies for Novel Quinazolinone Analogs

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. openmedicinalchemistryjournal.com The this compound scaffold serves as a starting point for designing novel analogs with improved potency, selectivity, or pharmacokinetic properties. Computational chemistry is central to this process. sciencepublishinggroup.com

Key rational design strategies include:

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of analogs with systematic modifications to the parent structure, researchers can build SAR models. For example, the propyl group at position 2 could be replaced with other alkyl or aryl groups, or different substituents could be placed on the benzene ring. These changes can be correlated with predicted binding affinities to identify modifications that enhance activity. acs.org

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing the core quinazolinone scaffold with a different chemical structure that maintains the essential 3D arrangement of functional groups required for biological activity. researchgate.net This can lead to the discovery of novel chemical classes with improved properties, such as better solubility or reduced toxicity.

Fragment-Based and Structure-Based Design: If the 3D structure of the target protein is known, new analogs can be designed to optimize interactions with specific residues in the binding pocket. For instance, if a hydrophobic pocket is identified near the propyl group, analogs with larger, more hydrophobic substituents could be designed to fill this space and increase binding affinity. Many quinazolinone derivatives are designed to target the ATP binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Studies on other 6-nitro-4-substituted quinazolines have successfully used these approaches to develop potent EGFR inhibitors. tandfonline.comnih.govnih.gov

These computational strategies allow for the efficient exploration of chemical space, prioritizing the synthesis of compounds that have the highest probability of success and accelerating the discovery of new drug candidates.

Mechanistic Insights into the Biological Activity of Quinazolinone Derivatives

Enzyme Inhibition Kinetics and Mechanisms

The interaction of quinazolinone derivatives with enzymes is a key aspect of their biological function. Kinetic studies are instrumental in elucidating the nature of these interactions, providing valuable information on the type of inhibition and the affinity of the compound for the enzyme.

Determination of Inhibition Type (Competitive, Non-competitive, Mixed)

The mode of enzyme inhibition by quinazolinone derivatives can vary depending on the specific compound and the target enzyme. Generally, these interactions are classified as competitive, non-competitive, or mixed-type inhibition.

Competitive Inhibition: In this mode, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. Many quinazolinone derivatives have been identified as competitive inhibitors. For instance, a study on 3-amino-2-(2,4-dinitrophenyl)quinazolin-4(3H)-one demonstrated competitive inhibition against bovine and human carbonic anhydrase-II (bCA-II and hCA-II) nih.govresearchgate.net. The presence of a nitro group on the phenyl ring attached to the quinazolinone core was found to be a significant contributor to this competitive inhibitory activity nih.govresearchgate.net.

Non-competitive Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. Some quinazolinone derivatives have been shown to exhibit non-competitive inhibition. For example, certain 2-arylquinazolin-4(3H)-ones have been reported as non-competitive inhibitors of α-glucosidase nih.gov.

Mixed Inhibition: Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This type of inhibition is also observed with quinazolinone derivatives. A study on novel isopropylquinazolinones as tyrosinase inhibitors revealed a mixed mode of inhibition for the most active compound nih.gov.

While direct kinetic studies on 6-nitro-2-propyl-1H-quinazolin-4-one are not extensively available, the presence of the 6-nitro group suggests a potential for competitive inhibition of certain enzymes, drawing parallels from the structure-activity relationships of other 6-nitroquinazolinone derivatives.

Calculation of Inhibition Constants (Ki)

The inhibition constant (Ki) is a quantitative measure of the potency of an inhibitor. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. For quinazolinone derivatives, Ki values are determined through kinetic studies and are crucial for comparing the efficacy of different compounds.

For example, the competitive inhibitor of carbonic anhydrase-II, 3-amino-2-(2,4-dinitrophenyl)quinazolin-4(3H)-one, exhibited Ki values of 13.0 ± 0.013 μM and 14.25 ± 0.017 μM against bCA-II and hCA-II, respectively nih.govresearchgate.net. In the context of tyrosinase inhibition, a series of 2-substituted quinazolinone derivatives were synthesized, and their inhibition constants were evaluated, highlighting the influence of the substituent at the 2-position on the inhibitory potency nih.govmdpi.com. Although specific Ki values for this compound are not reported in the reviewed literature, it is anticipated that the electronic and steric properties of the 6-nitro and 2-propyl groups would significantly influence its binding affinity and, consequently, its Ki value for various target enzymes.

Substrate Interaction Studies

Understanding how an inhibitor interacts with the substrate in the context of the enzyme's active site can provide deeper mechanistic insights. For mixed-type inhibitors, which can bind to the enzyme-substrate complex, these studies are particularly relevant.

Fluorescence quenching experiments have been used to study the interaction of quinazolinone derivatives with both the enzyme and its substrate. For instance, a newly designed quinazolinone derivative was found to interact not only with tyrosinase but also with its substrates, L-tyrosine and L-DOPA nih.gov. This suggests that the inhibitor can interfere with the catalytic process at multiple points. While direct substrate interaction studies for this compound are not available, its potential to act as a mixed-type inhibitor warrants such investigations to fully elucidate its mechanism of action.

Molecular Target Identification and Validation (General Mechanisms)

Quinazolinone derivatives exert their biological effects by interacting with a variety of molecular targets, including kinases and other enzymes. The identification and validation of these targets are essential for understanding their therapeutic potential.

Kinase Inhibition (e.g., EGFR, CDK, VEGFR, BRAF)

Protein kinases are a major class of drug targets, particularly in oncology. Quinazolinone derivatives have emerged as potent kinase inhibitors, with several approved drugs based on this scaffold.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibitors mdpi.com. The substitution pattern on the quinazoline ring is critical for activity. Studies have shown that 6-substituted-4-anilinoquinazoline derivatives can act as reversible EGFR inhibitors mdpi.com. Furthermore, the presence of a nitro group at the 6-position has been explored in the design of new EGFR inhibitors, with some compounds showing potent inhibitory activity against both wild-type and mutant forms of the enzyme nih.govnih.gov. While the specific activity of this compound against EGFR has not been detailed, the 6-nitro substitution is a favorable feature for EGFR inhibition.

Cyclin-Dependent Kinases (CDKs): Quinazolin-4(3H)-one derivatives have also been evaluated as inhibitors of CDKs. Certain derivatives have exhibited strong enzyme inhibitory activity against CDK2, a key regulator of the cell cycle nih.govscite.ai.

Vascular Endothelial Growth Factor Receptor (VEGFR): Some 4-anilino-quinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR2, demonstrating the versatility of this scaffold in targeting multiple kinases involved in cancer progression ekb.eg.

BRAF: While less common, some quinazolinone-based compounds have been investigated as inhibitors of the BRAF kinase, often in the context of dual EGFR/BRAF inhibition.

The inhibitory potential of this compound against these kinases would depend on how the combination of the 6-nitro and 2-propyl substituents fits into the ATP-binding pocket of each specific kinase.

Table 1: Kinase Inhibition by Quinazolinone Derivatives

| Kinase Target | General Observation for Quinazolinone Derivatives | Potential Role of 6-Nitro Substitution |

|---|---|---|

| EGFR | Potent inhibitors, with the 4-anilino substitution being a key feature. | Often enhances inhibitory activity. |

| CDK | Some derivatives show strong inhibition, particularly against CDK2. | Contribution to activity is less characterized. |

| VEGFR | Dual EGFR/VEGFR inhibitors have been developed. | Can be a component of dual inhibitors. |

| BRAF | Investigated as dual EGFR/BRAF inhibitors. | Potential for inclusion in dual-target inhibitors. |

Future Perspectives and Research Directions for 6 Nitro 2 Propyl 1h Quinazolin 4 One and Its Analogs

Development of More Efficient and Environmentally Friendly Synthetic Strategies

The synthesis of quinazolinone derivatives is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies, a move that is central to the principles of green chemistry. bohrium.com Traditional synthetic routes often involve hazardous solvents, harsh reaction conditions, and the use of toxic catalysts, which pose environmental concerns. nih.gov Consequently, the development of eco-friendly synthetic strategies for 6-nitro-2-propyl-1H-quinazolin-4-one and its analogs is a critical area of future research.

Recent advancements in green chemistry have introduced several innovative techniques applicable to quinazolinone synthesis. dntb.gov.uatandfonline.com These include:

Microwave-assisted synthesis: This method offers significant advantages such as accelerated reaction rates, higher yields, and reduced energy consumption. bohrium.comtandfonline.com

Ultrasound irradiation: Sonication provides an alternative energy source that can promote reactions with improved efficiency and shorter reaction times. frontiersin.org

Use of green catalysts: The exploration of heterogeneous nano-catalysts and ionic liquids can lead to more sustainable processes by enabling catalyst recycling and minimizing waste. bohrium.com

Solvent-free reactions: Conducting reactions under solvent-free conditions, such as through mechanochemical grinding, can drastically reduce the environmental impact of chemical synthesis. frontiersin.org

Multi-component reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. frontiersin.org

The application of these green synthetic methods to the production of this compound and its derivatives will not only make the process more environmentally friendly but also potentially more cost-effective.

Integration of Advanced Computational Chemistry and Machine Learning in Drug Design

The integration of computational chemistry and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools for the design and optimization of novel therapeutic agents. nih.govspringernature.com For this compound and its analogs, these in silico approaches can accelerate the identification of promising drug candidates and provide deep insights into their mechanisms of action.

Computational techniques that are poised to play a crucial role in the future development of these compounds include:

Molecular Docking: This method predicts the binding orientation of a ligand to its target protein, helping to elucidate the molecular basis of its biological activity. nih.gov

Molecular Dynamics Simulations: These simulations provide a dynamic view of the ligand-receptor interactions, offering a more realistic understanding of the binding process.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel analogs. dntb.gov.ua

Furthermore, the application of machine learning algorithms, particularly deep learning, is set to transform the landscape of drug design. nih.govdntb.gov.ua ML models can be trained on large datasets of chemical structures and their corresponding biological activities to:

Predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new compounds. mdpi.com

Generate novel molecular structures with desired pharmacological profiles through de novo design. dntb.gov.ua

Identify potential drug-target interactions and predict off-target effects.

The synergy between computational chemistry and machine learning will undoubtedly accelerate the development of this compound analogs with improved efficacy and safety profiles.

Exploration of Novel Molecular Targets and Therapeutic Applications

The quinazolinone scaffold is known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects. mdpi.comwisdomlib.org While much of the research on 6-nitro-substituted quinazolines has focused on their potential as anticancer agents, particularly as inhibitors of the epidermal growth factor receptor (EGFR), there is a vast, unexplored landscape of other potential molecular targets and therapeutic applications. nih.govnih.gov

Future research should aim to identify and validate novel molecular targets for this compound and its analogs. This could involve screening these compounds against a broad panel of enzymes, receptors, and other biologically relevant macromolecules. The presence of the nitro group, a common feature in many antimicrobial drugs, suggests that these compounds may have potential as antibacterial or antiprotozoal agents. mdpi.comsvedbergopen.com Indeed, certain nitro-substituted quinazoline (B50416) derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

The exploration of new therapeutic areas for these compounds is a key research direction. Given the diverse biological activities reported for quinazolinones, potential applications could include: nih.govnih.gov

Antimicrobial agents: Targeting bacterial or fungal pathogens. nih.gov

Anti-inflammatory drugs: Modulating inflammatory pathways.

Antiviral therapies: Inhibiting viral replication or entry. mdpi.com

Neuroprotective agents: For the treatment of neurodegenerative diseases.

A systematic approach to target identification and validation, coupled with phenotypic screening, will be crucial in uncovering the full therapeutic potential of this compound and its analogs.

Rational Design for Enhanced Potency and Specificity

The principles of rational drug design offer a powerful framework for optimizing the pharmacological properties of lead compounds. acs.org For this compound, a key objective for future research is the rational design of analogs with enhanced potency and improved selectivity for their biological targets. This involves a deep understanding of the structure-activity relationships (SAR) of this class of compounds. acs.org

SAR studies have revealed that the biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. nih.gov For instance, substitutions at the 2, 3, and 6 positions of the quinazolinone ring have been shown to significantly influence their antimicrobial and cytotoxic activities. nih.gov The presence of a nitro group at the 6-position, as in the parent compound, has been associated with potent biological effects in various studies. mdpi.comdovepress.com

Future design strategies should focus on systematic modifications of the this compound scaffold to explore the impact of different functional groups on potency and selectivity. Key areas for structural modification include:

The 2-propyl group: Varying the length and branching of the alkyl chain at this position can influence lipophilicity and binding interactions.

The 6-nitro group: While important for activity, modifications or replacements of this group could modulate the electronic properties and potentially reduce off-target effects.

The integration of computational modeling with synthetic chemistry will be instrumental in guiding the rational design of these novel analogs.

Investigation of Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. nih.gov The investigation of this compound and its analogs in combination with other therapeutic agents is a promising avenue for future research. The rationale behind combination therapy is to target multiple pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce the required doses of individual drugs, thereby minimizing toxicity.

The development of hybrid molecules, where two or more pharmacophores are covalently linked, is an innovative approach to combination therapy. nih.gov This strategy can result in compounds with enhanced potency and the ability to interact with multiple biological targets. For example, quinazolinone-chalcone hybrids have been shown to exhibit increased anticancer activity with reduced genotoxic effects. nih.gov

Future research in this area could explore:

Synergistic effects with existing drugs: Evaluating the combination of this compound analogs with standard-of-care chemotherapeutic agents or targeted therapies.

Development of hybrid compounds: Designing and synthesizing novel hybrid molecules that incorporate the this compound scaffold with other bioactive moieties.

Overcoming drug resistance: Investigating whether these compounds can sensitize resistant cancer cells to other anticancer drugs.

A thorough understanding of the mechanisms of action of this compound and its analogs will be crucial for the rational design of effective combination therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-nitro-2-propyl-1H-quinazolin-4-one, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via aminolysis of 6-nitro-2-propyl-4H-benzo[d][1,3]oxazin-4-one with nitrogen nucleophiles (e.g., formamide, hydrazine hydrate) under reflux conditions. Key intermediates are characterized using HPLC for purity analysis, FTIR for functional group identification (e.g., nitro and carbonyl stretches), and NMR for structural confirmation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ ~260 nm) to assess purity.

- Mass spectrometry (MS) to confirm molecular weight (expected [M+H]+ ~248 g/mol).

- X-ray crystallography for unambiguous structural determination, particularly to resolve tautomeric ambiguities in the quinazolinone ring .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying conditions?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) may stabilize intermediates.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .

- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Q. How do substituent modifications influence the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance antimicrobial activity.

- Pharmacophore mapping : Use molecular docking to predict binding affinity with bacterial enoyl-ACP reductase (e.g., FabI) for antitubercular applications .

- In vitro assays : Test derivatives against Mycobacterium tuberculosis H37Rv (MIC values <10 µg/mL indicate promising activity) .

Q. How should researchers address contradictory data in biological activity studies of quinazolinone derivatives?

- Methodological Answer :

- Comparative assay validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Control compounds : Include reference drugs (e.g., isoniazid for antitubercular assays) to benchmark activity.

- Data normalization : Adjust for solvent effects (e.g., DMSO cytotoxicity) and bacterial strain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.